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Synthesis and Characterization of Edaravone-D5: A Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the synthesis and characterization of Edaravone-D5, a deuterated analog of the neuroprotective agent Edaravone. This document provides detailed experimental protocols, comprehensive characterization data, and visual representations of key processes to facilitate its application in research settings.

Introduction

Edaravone is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3][4] Its mechanism of action is primarily attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress and subsequent cellular damage.[1][2][4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, have gained significant interest in pharmaceutical research. This isotopic substitution can lead to improved pharmacokinetic profiles, such as a longer half-life and altered metabolism, by strengthening the chemical bonds susceptible to enzymatic cleavage.[6][7][8] Edaravone-D5, with deuterium atoms incorporated into the phenyl ring, is a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis.[9][10]

Synthesis of Edaravone-D5

The synthesis of Edaravone-D5 can be achieved through a modified Knorr pyrazole synthesis, a well-established method for the preparation of pyrazolone derivatives. [6][8][11] This approach involves the condensation of a deuterated phenylhydrazine with a β -ketoester.



Proposed Synthetic Scheme

The synthesis proceeds via the reaction of phenylhydrazine-d5 with ethyl acetoacetate in a suitable solvent, followed by cyclization to form the deuterated pyrazolone ring.

Reaction: Phenylhydrazine-d5 + Ethyl Acetoacetate → 3-methyl-1-(phenyl-d5)-2-pyrazolin-5-one (Edaravone-D5)

Experimental Protocol: Synthesis of Edaravone-D5

This protocol is adapted from established methods for the synthesis of Edaravone and its analogs.

Materials:

- Phenylhydrazine-d5
- Ethyl acetoacetate
- Ethanol
- Glacial acetic acid (catalyst)
- · Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine-d5 (1 equivalent) in ethanol.
- Add ethyl acetoacetate (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid to the reaction mixture.
- Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, allow the mixture to cool to room temperature.



- Reduce the solvent volume under reduced pressure.
- Induce crystallization by adding diethyl ether and cooling the mixture in an ice bath.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain Edaravone-D5 as a crystalline solid.

Characterization of Edaravone-D5

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Edaravone-D5.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|---------------------------------|-----------------|
| Molecular Formula | C10H5D5N2O | [9][12][13] |
| Molecular Weight | 179.23 g/mol | [9][10][12][13] |
| Appearance | Pale beige to white solid | [14] |
| Melting Point | Approx. 127-130 °C | [15] |
| Solubility | Soluble in methanol and ethanol | [5] |

Spectroscopic and Chromatographic Data



| Analysis Method | Expected Results | |
|---|--|--|
| ¹ H NMR | Absence of signals corresponding to the phenyl protons. Presence of signals for the methyl and methylene protons of the pyrazolone ring. | |
| ¹³ C NMR | Presence of signals for all 10 carbon atoms. The signals for the deuterated phenyl carbons may show splitting due to C-D coupling. | |
| High-Resolution Mass Spectrometry (HRMS) | [M+H] ⁺ ion at m/z consistent with the molecular formula C ₁₀ H ₅ D ₅ N ₂ OH ⁺ . | |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. The retention time will be similar to that of unlabeled Edaravone under the same conditions. | |

Experimental Protocol: Characterization of Edaravone- D5

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve a small amount of Edaravone-D5 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
- ¹H NMR Analysis: Acquire the proton NMR spectrum. The absence of signals in the aromatic region (typically ~7-8 ppm for Edaravone) confirms the deuteration of the phenyl ring. The characteristic signals for the methyl protons (singlet, ~2.2 ppm) and the methylene protons (singlet, ~3.4 ppm) should be observed.
- ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. All expected carbon signals should be present. The signals corresponding to the deuterated phenyl carbons may exhibit splitting patterns due to carbon-deuterium coupling.
- 2. Mass Spectrometry (MS)
- Sample Preparation: Prepare a dilute solution of Edaravone-D5 in a suitable solvent such as methanol or acetonitrile.

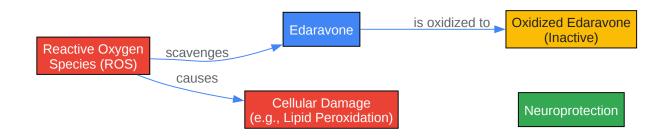


- Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Data Interpretation: The resulting mass spectrum should show a prominent peak for the
 protonated molecule [M+H]⁺ at the calculated m/z for C₁₀H₅D₅N₂OH⁺, confirming the
 molecular weight and isotopic incorporation.
- 3. High-Performance Liquid Chromatography (HPLC)
- Method: A reverse-phase HPLC method can be employed.[16][17]
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at approximately 245 nm.
- Sample Preparation: Prepare a standard solution of Edaravone-D5 in the mobile phase.
- Analysis: Inject the sample and record the chromatogram.
- Data Interpretation: The purity of the sample can be determined by the area percentage of the main peak.

Visualizing Key Processes with Graphviz Edaravone's Mechanism of Action: Free Radical Scavenging

Edaravone exerts its neuroprotective effects by scavenging free radicals, which are implicated in the pathophysiology of neurodegenerative diseases.[1][2][3][4] The diagram below illustrates the proposed mechanism of action.





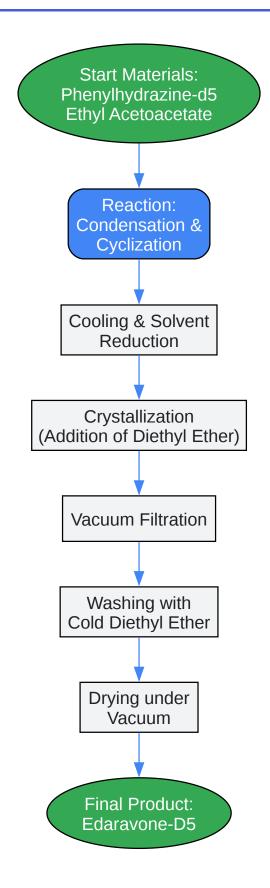
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Edaravone's free radical scavenging mechanism.

Experimental Workflow: Synthesis of Edaravone-D5

The following workflow diagram outlines the key steps in the synthesis and purification of Edaravone-D5.





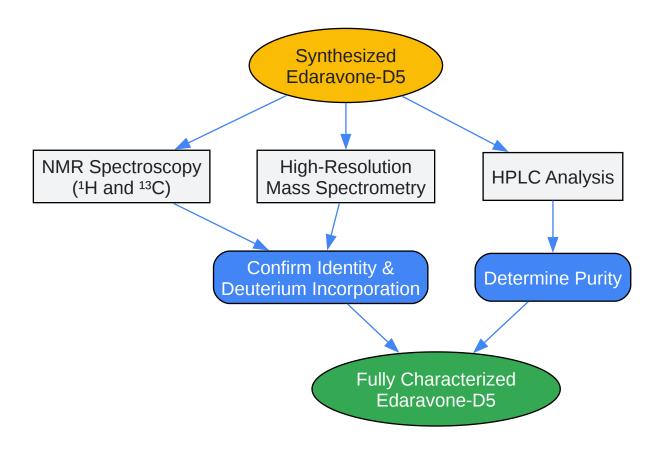
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Workflow for the synthesis of Edaravone-D5.



Experimental Workflow: Characterization of Edaravone-D5

This diagram illustrates the logical flow of the characterization process for the synthesized Edaravone-D5.



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Workflow for the characterization of Edaravone-D5.

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